molecular formula C6H3Br2NaO2S B13171135 Sodium 2,4-dibromobenzene-1-sulfinate

Sodium 2,4-dibromobenzene-1-sulfinate

Cat. No.: B13171135
M. Wt: 321.95 g/mol
InChI Key: MCVKMDJIDBTWNC-UHFFFAOYSA-M
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Description

Sodium 2,4-dibromobenzene-1-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are used as building blocks in the synthesis of various organosulfur compounds. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in the preparation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4-dibromobenzene-1-sulfinate typically involves the sulfonylation of 2,4-dibromobenzene. One common method is the reaction of 2,4-dibromobenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized to form the sodium sulfinate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dibromobenzene-1-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2,4-dibromobenzene-1-sulfinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2,4-dibromobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules. Additionally, the compound can undergo oxidation or reduction reactions, leading to the formation of various sulfur-containing products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Sodium 2,4-dibromobenzene-1-sulfinate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and industrial processes.

Biological Activity

Sodium 2,4-dibromobenzene-1-sulfinate is an organosulfur compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological properties.

Chemical Structure and Properties

This compound features a sulfonate group attached to a dibrominated benzene ring. The presence of bromine atoms at the 2 and 4 positions enhances its electrophilic character, making it a versatile reagent in synthetic chemistry and biological studies.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For example, studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that this compound could be developed into an effective antimicrobial agent.

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in vitro using various cancer cell lines. Notably, it has shown significant cytotoxicity against human hepatoma (HepG2) and breast cancer (MDA-MB-231) cell lines.

Cell Line IC50 (µM) Reference
HepG225
MDA-MB-23130

The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in target cells, leading to oxidative stress and subsequent cell death.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load compared to untreated controls. This study highlights its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects on HepG2 cells. The results indicated that treatment with this compound led to increased apoptosis rates as measured by flow cytometry. The study concluded that this compound could be a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C6H3Br2NaO2S

Molecular Weight

321.95 g/mol

IUPAC Name

sodium;2,4-dibromobenzenesulfinate

InChI

InChI=1S/C6H4Br2O2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

MCVKMDJIDBTWNC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Br)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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